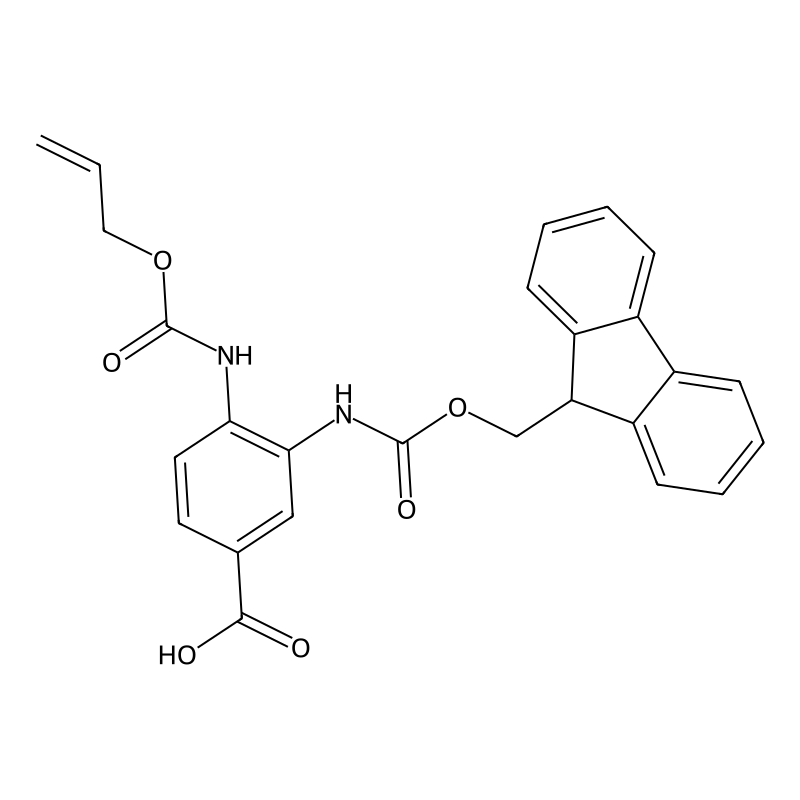

Fmoc-Dbz(o-Alloc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Core Mechanism and Evolution of the Dbz Linker

The Dbz linker's functionality stems from its two aromatic amines, which allow for sequential chemoselective reactions. The core mechanism involves initial peptide chain elongation from one amine, followed by activation of the second amine to form a reactive intermediate that can be attacked by various nucleophiles.

The table below summarizes the key developments in Dbz linker technology to address synthesis challenges:

| Development | Rationale and Mechanism | Key Advantages |

|---|---|---|

| Standard Dbz (N-acylurea approach) [1] [2] | Peptide elongated from one Dbz amine; second amine reacts with p-nitrophenyl chloroformate to form N-acyl-benzimidazolinone (Nbz). Nbz reacts with thiols to yield thioesters. | Enables Fmoc-SPPS synthesis of peptide thioesters for NCL. |

| Dbz(Alloc) Protected Linker [1] | Allyloxycarbonyl (Alloc) group protects second amine during synthesis. After peptide assembly, Alloc is removed with Pd(0), revealing amine for Nbz formation. | Prevents over-acylation and branching side reactions, improving purity of challenging sequences. |

| Dbz(NO2) Linker [3] | Second amine is protected as a nitro group. After synthesis, it is reduced on-resin with SnCl₂ to reveal the Dbz amine for standard activation. | Prevents side reactions in microwave-assisted synthesis of Gly-rich peptides. |

| Benzotriazole Modification [4] | Dbz diamine is converted with isoamyl nitrite to a benzotriazole entity. This group is displaced by nucleophiles during acidic resin cleavage. | Allows direct, rapid C-terminal functionalization with diverse nucleophiles (amines, alcohols). |

Experimental Workflow for Dbz and Dbz(Alloc) Protocols

Below is a detailed methodology for the two primary Dbz approaches, with key specifics drawn from research protocols.

1. Standard Dbz (N-acylurea) Protocol [2]

- Resin Preparation: Load Fmoc-Dbz-OH onto a Rink Amide resin (e.g., 0.18-0.4 mmol/g loading) using standard coupling reagents like HATU or HBTU (4 eq) and DIEA (8 eq) in DMF.

- Selective Mono-acylation: After deprotection, couple the first C-terminal amino acid (e.g., 4 eq Fmoc-AA-OH) with HBTU/HATU (4 eq) and DIEA (8 eq) in DMF for 30-60 minutes. Inefficient capping steps here can lead to over-acylation later [1].

- Peptide Assembly: Proceed with standard Fmoc-SPPS chain elongation. Caution is advised with Gly-rich sequences, as they are prone to over-acylation of the free Dbz amine [1].

- Nbz Formation: Upon peptide completion, treat the resin-bound peptide with p-nitrophenyl chloroformate (e.g., 50 eq) and DIEA (50 eq) in DCM/DMF for 1-2 hours. Then, add additional DIEA (50 eq) and agitate for 15 minutes to induce rearrangement to the active Nbz (N-acylurea).

- Cleavage and Thioesterification: Cleave the peptide from the resin with standard TFA cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5). Purify the Nbz peptide. To form the thioester, dissolve the Nbz peptide in a neutral buffer (e.g., 0.1 M phosphate) containing a thiol (e.g., 200 mM MPAA) and a reductant like TCEP. Reaction is typically complete within hours [2].

2. Dbz(Alloc) Protocol for Challenging Peptides [1]

- Resin Preparation: Use a pre-loaded Fmoc-Dbz(Alloc)-OH resin.

- Peptide Assembly: Perform entire Fmoc-SPPS peptide chain elongation. The Alloc group prevents over-acylation, allowing use of standard coupling and capping steps without side reactions.

- Alloc Deprotection: After synthesis, treat the resin with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane in DCM for 1-2 hours to remove the Alloc group, revealing the free Dbz amine.

- Nbz Formation and Thioesterification: Follow the same Nbz formation, cleavage, and thioesterification steps as the standard Dbz protocol.

Addressing Limitations and Recent Applications

A primary limitation of the standard Dbz linker is over-acylation, where the second, unprotected amine is accidentally acylated during peptide synthesis. This is particularly problematic for Gly-rich peptides or those with C-terminal Gly due to reduced steric hindrance [1]. The Dbz(Alloc) and Dbz(NO₂) strategies were developed specifically to overcome this.

The Dbz technology remains highly relevant in modern complex protein synthesis. The Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) strategy uses Dbz as a "crypto-thioester" handle. Peptide blocks are synthesized on solid support and then ligated in solution using the Dbz-derived thioester, enabling efficient synthesis of large proteins like the 212-residue linker histone H1.2 [5].

Dbz Linker Activation Pathways

Key Considerations for Researchers

- C-terminal Amino Acid Choice: The standard Dbz and Dbz(Alloc) methods are generally suitable for C-terminal amino acids beyond Gly. However, the Dbz(NO₂) linker is specifically recommended only for synthesizing peptide-Gly-thioesters due to potential epimerization with other amino acids [3].

- Microwave-Assisted Synthesis: The Dbz(NO₂) linker has been successfully applied in microwave-assisted SPPS, offering a faster and optimized synthesis route for compatible sequences [3].

References

- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide... [pmc.ncbi.nlm.nih.gov]

- 2. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and... [link.springer.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Expedient on-resin modification of a peptide C-terminus through... [pubs.rsc.org]

- 5. Development of Convergent Hybrid Phase Ligation for Efficient and... [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Core Function

The table below summarizes the key chemical characteristics of Fmoc-Dbz(o-Alloc)-OH:

| Property | Description |

|---|---|

| IUPAC Name | Fmoc-(ortho-Alloc)-diaminobenzoic acid; N-(9-Fluorenylmethoxycarbonyl)-3-[(allyloxycarbonyl)amino]-4-aminobenzoic acid [1] |

| CAS Number | 2143465-53-4 [1] |

| Molecular Formula | C₂₆H₂₂N₂O₆ [1] |

| Molecular Weight | 458.4 g/mol [1] |

| Core Structure | A 3,4-diaminobenzoic acid (Dbz) core where one amine is protected with an Allyloxycarbonyl (Alloc) group and the other is protected with a Fluorenylmethoxycarbonyl (Fmoc) group [2]. |

This compound addresses a significant challenge in Fmoc-SPPS: the synthesis of peptide thioesters. Standard Fmoc chemistry uses bases that destroy thioesters. The Dbz linker provides a workaround by being incorporated into the peptide chain during synthesis and later converted into a thioester after cleavage [2].

The Problem and Its Solution

The native, unprotected Dbz linker has two adjacent amine groups. During peptide chain elongation, both amines can be acylated, leading to branched side products and reduced yield of the desired peptide [2].

- The Problem: Over-acylation - This is particularly problematic when synthesizing glycine-rich sequences or long, challenging peptides. The flexible, small glycine residue provides minimal steric hindrance, making the second amine on Dbz more susceptible to unintended coupling, creating a "ladder" of branched impurities [2].

- The Solution: Orthogonal Protection - this compound solves this by reversibly protecting one of the Dbz amines with the Alloc group. This group is stable to the standard basic conditions (piperidine) used to remove the Fmoc group during synthesis but can be removed orthogonally with a palladium catalyst after the peptide assembly is complete [2]. This ensures that only one amine is available for the initial peptide coupling, preventing branching.

Detailed Mechanism and Workflow

The following diagram illustrates the key steps involved in using Fmoc-Dbz(o-Alloc)--OH for peptide thioester synthesis:

The workflow after synthetic assembly involves specific chemical transformations [2]:

- Orthogonal Deprotection: After the full peptide sequence is assembled on the Dbz linker, the Alloc group is selectively removed using a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane. This reveals the second, previously protected, amine group.

- Activation to Nbz: The free amine is reacted with p-nitrophenyl chloroformate (4-NPCF) to form an N-acyl-benzimidazolinone (Nbz) intermediate, also known as an N-acylurea.

- Thioester Formation: The Nbz peptide is then cleaved from the resin and subjected to thiolysis. In the presence of a thiol (e.g., 4-mercaptophenylacetic acid, MPAA) and under ligation conditions, the Nbz group is efficiently converted to the corresponding peptide thioester.

Application Data from Literature

Research demonstrates the critical advantage of using the protected linker. A study compared the synthesis of a challenging, glycine-rich peptide (sequence: SGRGKGGKGLGKGG) using both protected and unprotected Dbz approaches [2].

| Synthesis Method | Result |

|---|---|

| Unprotected Dbz Linker | Formation of significant side products due to over-acylation of the second Dbz amine, leading to a complex mixture of branched peptides [2]. |

| This compound | Elimination of branched side products; a much cleaner and more efficient synthesis was achieved [2]. |

Research Applications and Protocols

This linker is essential in advanced peptide and protein science:

- Native Chemical Ligation (NCL): It is the starting point for generating peptide thioesters, which are one of the two required fragments for NCL, enabling the synthesis of full-length proteins [2] [3].

- Convergent Hybrid Phase Ligation (CHP-NCL): It is used as a "crypto-thioester" handle in sophisticated strategies where peptide segments are first assembled on solid support into larger blocks, which are then ligated in solution. This was successfully applied in the total chemical synthesis of the 212-residue linker histone H1.2 [3].

Example Synthesis Protocol Snippet [2] [3]:

- Resin: Rink Amide MBHA resin.

- Coupling Cycle: Deprotection with 20% piperidine (2 × 5 min), followed by coupling with HCTU/DIEA/Fmoc-AA (4:8.8:4.4 equiv) for 30 minutes.

- Alloc Deprotection: Treat the resin-bound peptide with a solution of Pd(PPh₃)₄ and phenylsilane in DCM under inert atmosphere (2-3 × 1 h).

- Nbz Formation: Treat with p-nitrophenyl chloroformate (4-NPCF) and DIEA in DCM or DMF.

- Cleavage & Thiolysis: Cleave from resin with standard TFA cocktail, then incubate with a thiol (e.g., MPAA) in ligation buffer to generate the thioester.

References

allyloxycarbonyl Alloc protecting group role

Experimental Protocols

For laboratory application, here are specific procedures for the protection and deprotection steps.

Alloc Protection of an Amine [1]

This procedure protects a primary amine using allyl chloroformate under biphasic conditions.

- Reagents: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous sodium chloride (NaCl), Anhydrous sodium sulfate (Na₂SO₄).

- Procedure:

- Dissolve the amine (0.0842 mmol) and NaHCO₃ (44 mg, 0.53 mmol, 6 equiv) in a mixture of THF (3 mL) and H₂O (3 mL) in a round-bottom flask at room temperature.

- Add allyl chloroformate (28 μL, 0.26 mmol, 3 equiv) to the reaction mixture.

- Stir the mixture at room temperature for 12 hours.

- Transfer the mixture to a separatory funnel and extract with EtOAc (2 x 100 mL).

- Combine the organic layers and wash with saturated aqueous NaCl (200 mL).

- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the Alloc-protected amine.

Alloc Deprotection Using a Hydride Donor [1]

This procedure removes the Alloc group using a palladium catalyst and phenylsilane as a scavenger.

- Reagents: Alloc-protected substrate, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).

- Procedure:

- Place the Alloc-protected compound (8.61 g, 8.2 mmol, 1.0 equiv) in a flame-dried flask under an inert atmosphere (e.g., argon).

- Add dry CH₂Cl₂ (82 mL) and cool the solution to 0 °C in an ice bath.

- Sequentially add PhSiH₃ (7.1 mL, 57 mmol, 7.0 equiv) and Pd(PPh₃)₄ (0.95 g, 0.82 mmol, 10 mol %).

- Stir the reaction mixture at 0 °C for 1 hour.

- Concentrate the mixture under reduced pressure.

- Purify the crude product by column chromatography to isolate the deprotected amine.

Key Applications in Synthesis

The Alloc group's unique properties make it indispensable in several advanced research areas.

- Peptide Synthesis: The Alloc group is perfectly suited for the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. It can be used to protect the side chains of lysine (amine) or tyrosine (phenol) and be selectively removed with Pd(0) while the peptide is still attached to the resin, allowing for selective on-resin segment modification [2]. Crucially, protecting the indole nitrogen of tryptophan with Alloc prevents oxidation and other side reactions during the final acidic cleavage (with TFA) from the resin [3].

- Oligonucleotide Synthesis: N-Alloc-protected nucleosides are valuable building blocks for synthesizing oligonucleotides that contain base-labile modified nucleosides or sensitive internucleotide linkages. The Alloc group is stable during standard oligonucleotide synthesis but can be cleanly removed under the mild, nearly neutral conditions of the Pd(0) catalysis, which would not harm the delicate oligonucleotide chain [4].

- Carbohydrate and Glycobiology Research: The Alloc group is widely used to protect amines in carbohydrate chemistry. For example, N-Allyloxycarbonyl-β-lactosamine is a key derivative used to study glycan biosynthesis and to synthesize complex glycoconjugates and glycomimetics. The stability of the Alloc group during glycosylation reactions and its subsequent mild removal are critical for these complex assemblies [5].

- Total Synthesis of Complex Molecules: The orthogonality of the Alloc group is leveraged in the synthesis of highly complex natural products. A notable example is the total synthesis of vancomycin, where the Alloc group was used to protect a key amine intermediate [1]. Another example is the synthesis of antillatoxin, where two different allyl-protecting groups (Alloc on an amine and allyl on a carboxylic acid) were removed in a single step to set up a final lactam cyclization [1].

The Catalytic Deprotection Mechanism

The removal of the Alloc group is a catalytic cycle involving palladium(0). The process can proceed via two primary pathways, both of which rely on a scavenger to capture the freed allyl group.

Diagram illustrating the Pd(0)-catalyzed deprotection cycle of the Alloc group, showing both nucleophilic and hydride transfer pathways for catalyst regeneration.

- Oxidative Addition: The Pd(0) catalyst coordinates to the allyl double bond and inserts itself between the allyl carbon and the oxygen, forming a π-allyl-palladium(II) complex [1].

- Ligand Dissociation & Decarboxylation: The carbamate ligand dissociates from this complex. The resulting unstable carbamic acid then spontaneously decarboxylates, releasing the free amine [1].

- Catalyst Regeneration (Two Pathways): A scavenger is essential at this stage to regenerate the Pd(0) catalyst and prevent the liberated amine from being re-alkylated by the π-allyl complex [1].

- Nucleophilic Attack: A soft nucleophile (e.g., morpholine) attacks the π-allyl complex, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).

- Hydride Transfer: A hydride donor (e.g., phenylsilane) undergoes reductive elimination with the complex, reducing the allyl group to propene and regenerating Pd(0).

Comparison and Scavenger Selection

The choice of scavenger is critical for efficient deprotection. The table below compares common options.

| Scavenger Type | Examples | Mechanism | Notes & Considerations |

|---|---|---|---|

| Nucleophiles | Morpholine, Dimethylamine-borane complex (Me₂NH•BH₃), Barbituric acid [1] | Direct nucleophilic attack on the π-allyl-Pd complex, transferring the allyl group to the scavenger [1]. | Classic, well-established method. Amine scavengers can be difficult to separate from the desired product. |

| Hydride Donors | Phenylsilane (PhSiH₃), Tributylstannane (Bu₃SnH), Formic Acid, Sodium Borohydride (NaBH₄) [1] | Reductive elimination from the π-allyl-Pd complex, producing volatile propene [1]. | Often preferred as the byproduct (propene) is gaseous and easily removed, simplifying purification. |

The Alloc protecting group is a powerful tool for synthetic chemists. Its compatibility with a wide range of reaction conditions and its selectively triggered removal make it a first-choice strategy for constructing complex and sensitive molecules in diverse fields.

References

- 1. Alloc Protecting Group : Alloc Protection & Deprotection Mechanism [total-synthesis.com]

- 2. (PDF) Allyloxycarbonyl —a useful protecting for phenolic... group [academia.edu]

- 3. Application of the allyloxycarbonyl for the indole of... protecting group [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleobase protection with allyloxycarbonyl [pubmed.ncbi.nlm.nih.gov]

- 5. N- Allyloxycarbonyl -β-lactosamine | CAS 209977-55-9 | SCBT - Santa... [scbt.com]

N-acyl-benzimidazolinone Nbz formation

The Nbz Concept and Chemical Basis

The N-acyl-benzimidazolinone (Nbz) group is a thioester surrogate that enables the synthesis of peptide thioesters via Fmoc-SPPS, which is otherwise challenging due to the base-lability of thioesters [1] [2].

The process, often called the Dawson Nbz method, uses a 3,4-diaminobenzoic acid (Dbz) linker. The key innovation is converting a stable C-terminal o-aminoanilide (Dbz) on the peptide into an activated N-acyl-benzimidazolinone (Nbz) after chain assembly [1] [2]. This Nbz peptide is stable to acidic cleavage and purification but undergoes rapid thiolysis at neutral pH to generate a thioester for Native Chemical Ligation (NCL) [1].

The diagram below illustrates the workflow from solid-phase synthesis to active thioester generation.

Detailed Experimental Protocol

Here is a detailed methodology for preparing a peptide thioester using the Nbz approach, based on a model peptide synthesis [1].

Starting Material: Rink-PEG-PS resin (0.2 mmol/g) [1].

Step 1: Coupling of the Dbz Linker

- Couple 3-(Fmoc)-4-diaminobenzoic acid (Fmoc-Dbz) to the resin.

- Deprotect the Fmoc group with 20% piperidine in DMF [1]. The resulting free amino group is hindered and does not require further protection during subsequent steps [1].

Step 2: Standard Fmoc-SPPS

- Proceed with standard peptide chain elongation using Fmoc-amino acids.

- Use a standard activating mixture like HBTU/HOBt/DIEA (1:1:1.5) with a 4-fold excess of amino acid [1].

- Incorporate the N-terminal amino acid as Boc-Leu (or other Boc-amino acid) to avoid side reactions during the final activation step [1].

Step 3: On-Resin Activation to Nbz

- After chain assembly, treat the peptide-resin with p-nitrophenylchloroformate in anhydrous DCM [1] [3].

- Add 0.5 M DIEA in DMF and allow it to react for about 15 minutes to promote intramolecular cyclization, forming the resin-bound Nbz [1].

Step 4: Cleavage and Purification

- Cleave the peptide from the resin and deprotect side chains using a standard TFA cocktail with appropriate scavengers.

- The resulting Peptide-Nbz is stable and can be purified by RP-HPLC under standard acidic conditions [1] [2].

Step 5: In-Situ Thioester Formation for NCL

- For NCL, react the Peptide-Nbz (at ~2 mM) in a neutral aqueous buffer (e.g., 6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0) [1].

- Include 200 mM MPAA (4-mercaptophenylacetic acid) as a thiol catalyst and 20 mM TCEP·HCl as a reducing agent [1].

- Thioester formation is typically rapid, occurring in under an hour at pH 7.0, minimizing base-mediated side reactions [1]. The thioester can be generated prior to purification or formed in situ at the start of the ligation reaction [1].

Performance and Compatibility Data

The Nbz method is compatible with a wide range of C-terminal amino acids. The following table summarizes crude purity and recovered yields for various model peptides, demonstrating the method's efficiency and scope [1].

| Peptide Sequence | Crude Purity (%) | Recovered Yield (%) |

|---|---|---|

| LYRAG-Nbz | 95 | 90 |

| LARGF-Nbz | 96 | 88 |

| LARGY-Nbz | 93 | 90 |

| AYRGL-Nbz | 92 | 87 |

| LYRAP-Nbz | 93 | 71 |

| LYRGV-Nbz | 94 | 67 |

Key Observations from Data:

- High Efficiency: Activation and cleavage are near-quantitative for most amino acids, including hindered residues like Val and Pro [1].

- Low Epimerization: Epimerization of the C-terminal amino acid is minimal, reported at less than 2% [1].

- Suppresses Side Reactions: The C-terminal amide linkage during synthesis prevents diketopiperazine formation, a common problem with Pro-containing sequences in other thioester synthesis methods [1].

- Scope and Limitation: While compatible with most residues, C-terminal Val and Pro can result in slower subsequent ligation kinetics, which is a general characteristic of NCL [1].

Application in Semisynthesis and Protein Engineering

The Nbz method is a powerful tool for protein semisynthesis, allowing precise chemical control over a specific region of a protein.

A notable application involved the semisynthesis of analogues of the Lethal Factor N-terminal domain (LFN) from anthrax toxin to study its translocation mechanism [3].

Workflow for LFN Semisynthesis [3]:

- Synthetic Segment: A peptide corresponding to LFN residues 14-28 was synthesized as an αthioester using the Nbz method.

- Recombinant Segment: A recombinant protein fragment, N29C-LFN29-263, was produced in E. coli.

- Ligation: The two segments were joined via Native Chemical Ligation.

- Desulfurization: The cysteine at the ligation junction was alkylated to mimic a native asparagine residue, yielding a "pseudo-native" protein.

This approach enabled the creation of unique LFN analogues with specific changes in the critical N-terminal region, which were used to elucidate the role of charged residues in protein translocation through a transmembrane pore [3].

Key Technical Advantages and Considerations

- Fmoc-Compatibility: This method solves the fundamental problem of incorporating a thioester precursor into standard Fmoc-SPPS protocols [1] [2].

- Stability & Control: The Peptide-Nbz is a stable solid that can be thoroughly characterized before its activation, which occurs under mild, controlled conditions [1].

- Versatility for NCL: It is particularly useful for generating aryl thioesters, which are ideal for kinetically controlled ligation and auxiliary-mediated methods [1].

- Handling C-Terminal Diversity: For optimal results, especially to ensure a single isomer, consider using pre-formed Fmoc-AA-Dbz-OH building blocks, which can be coupled to the resin as a single unit, similar to other preloaded resins [1].

References

- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [ncbi.nlm.nih.gov]

- 2. Acyl donors for native chemical ligation [sciencedirect.com]

- 3. A semisynthesis platform for investigating structure-function ... [pmc.ncbi.nlm.nih.gov]

3,4-diaminobenzoic acid peptide synthesis

The Role of Dbz in Peptide Synthesis

The primary challenge in chemical protein synthesis is the inefficient ligation of large peptide segments. NCL, the gold standard method, requires one peptide segment with a C-terminal thioester to react with another containing an N-terminal cysteine [1]. However, generating these peptide thioesters is difficult using standard Fmoc-SPPS because the repeated piperidine deprotection steps degrade the thioester functionality [2] [1].

The Dbz linker provides an elegant solution by acting as a stable, "masked" thioester precursor. It is incorporated into the growing peptide chain during standard Fmoc-SPPS and is activated only after synthesis is complete [1]. The core advantage of Dbz is that the peptide can be fully assembled using standard Fmoc chemistry before the sensitive thioester is unveiled.

Core Chemistry and Activation Pathways

The Dbz linker contains two aromatic amines. During peptide chain elongation, one amine is used to form the peptide bond, while the other remains unprotected. After synthesis, this free amine is the handle for activation, which proceeds via two main pathways.

Two primary chemical pathways for activating the Dbz linker into a peptide thioester.

The Nbz pathway is a two-step process. First, the resin-bound peptidyl-Dbz is treated with 4-nitrophenyl chloroformate (4-NPCF) to form a reactive carbamate intermediate. This intermediate then undergoes an intramolecular cyclization upon addition of Hünig's base, forming a peptidyl-N-acylbenzimidazolinone (Nbz). The Nbz group is highly reactive and is subsequently converted into a thioester upon treatment with an external thiol like MPAA [1].

The Bt pathway offers an alternative. Here, the peptidyl-Dbz is treated with sodium nitrite (NaNO₂) under acidic conditions (pH 2-3) at low temperatures (around -15 °C). This converts the Dbz moiety into a peptidyl-benzotriazole (Bt), which acts as a good leaving group. The Bt intermediate can then be displaced by various nucleophiles, including thiols, to generate the desired thioester [3] [1].

Derivatives of the Dbz Linker

Despite its utility, the original Dbz linker has limitations, primarily the potential for side-reactions and sequence-dependent inefficiencies. To address these, several derivatives have been developed.

Table: Key Derivatives of the Dbz Linker

| Linker Name | Key Structural Feature | Primary Advantage | Consideration |

|---|---|---|---|

| Dbz(Aloc) [1] | Allyloxycarbonyl (Aloc) protecting group on one amine. | Prevents diamidation side-reaction by blocking acylation of the second amine. | Requires an extra deprotection step before activation. |

| Dbz(NO₂) [4] | One amine is replaced by a nitro group. | Prevents diamidation; compatible with microwave-assisted synthesis. | The 4-nitro group must be reduced to an amine (e.g., with SnCl₂) on-resin after peptide assembly. |

| Preloaded Dbz-OH [5] | Fmoc-amino acid pre-coupled to Dbz. | Simplifies SPPS; avoids difficult on-resin coupling and deprotection steps; higher yields. | Requires synthesis and purification of the pre-coupled building block. |

Experimental Protocols

Protocol 1: Peptide Thioester Synthesis via the Nbz Pathway

This protocol is adapted from the foundational work on Dbz linkers [2] [1].

Resin Loading and Peptide Synthesis:

- Incorporate 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz-OH) onto the resin as a standard amino acid.

- Deprotect the Fmoc group with 20% piperidine in DMF.

- Continue standard Fmoc-SPPS to elongate the peptide sequence.

On-Resin Activation to Nbz:

- Wash the peptidyl-resin thoroughly with DMF.

- Treat with a solution of 4-nitrophenyl chloroformate (4-NPCF, 5 equiv) and Diisopropylethylamine (DIPEA, 10 equiv) in DMF for 1 hour at room temperature.

- Drain the solution and wash the resin.

- Add a solution of DIPEA (10 equiv) in DMF for 10-15 minutes to induce cyclization to the Nbz. The release of 4-nitrophenol can be observed by a yellow color.

Cleavage and Thioester Formation:

- Cleave the peptide from the resin using a standard TFA cocktail, yielding the peptidyl-Nbz.

- Dissolve the crude peptide in a ligation buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.6).

- Add a large excess of a thiol catalyst (e.g., MPAA, 200 mM).

- Agitate the reaction mixture until thiolysis is complete (monitored by LC-MS), typically within several hours, to yield the desired peptide thioester.

Protocol 2: On-Resin C-Terminal Diversification via the Bt Pathway

This protocol enables the direct attachment of various functional groups to the peptide C-terminus [3].

Peptide Synthesis and Bt Formation:

- Synthesize the peptide on resin using the Dbz linker as in Protocol 1.

- Without cleaving the peptide, treat the resin with a solution of isoamyl nitrite (10 equiv) in DCM for 1-2 hours at room temperature to form the peptidyl-benzotriazole (Bt) on the solid support.

Nucleophilic Displacement and Cleavage:

- Drain the solution and wash the resin.

- Treat the resin-bound peptidyl-Bt with a cleavage cocktail containing the desired nucleophile (e.g., water, EtOH, amines, or thiols, 5-10% v/v).

- Allow the reaction to proceed for up to 5 hours. The nucleophile attacks the Bt, simultaneously cleaving the peptide from the resin and functionalizing the C-terminus.

- Evaporate the cleavage mixture and purify the product. Yields for this one-pot cleavage/functionalization typically range from 66% to 82% [3].

Application Guide and Workflow

To help you select and implement the correct strategy, here is a practical workflow.

A decision workflow for selecting and applying the Dbz linker based on the target molecule.

- For cyclic peptides like SFTI-1, the Dbz linker is highly effective. After synthesizing a linear peptide with an N-terminal cysteine and a C-terminal Dbz, the thioester is generated in situ and undergoes an intramolecular NCL to form the head-to-tail cyclic product [2] [3].

- For synthetically challenging proteins, Dbz chemistry has been pivotal. It has enabled the synthesis of histones (H2A, H2B, H3, H4) with precise post-translational modifications and the transactivation domain of the oncogenic protein MYC [1].

References

- 1. Review on the o‐Aminoaniline Moiety in Peptide and ... [pmc.ncbi.nlm.nih.gov]

- 2. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and... [pubmed.ncbi.nlm.nih.gov]

- 3. Expedient on-resin modification of a peptide C-terminus through... [pubs.rsc.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. One-Step Synthesis of 3 -(Fmoc-amino acid )- 3 , 4 - diaminobenzoic ... [pmc.ncbi.nlm.nih.gov]

DBCO in Bioorthogonal Conjugation and Peptide Synthesis

Dibenzocyclooctyne (DBCO) is a key molecule in bioorthogonal chemistry, primarily used for strain-promoted azide-alkyne cycloaddition (SPAAC) to create stable conjugates without catalysts [1] [2]. Its relevance to peptide thioesters comes from templated ligation strategies.

The table below summarizes the role of DBCO and related chemical concepts in peptide science:

| Component | Role & Key Properties | Relevance to Thioesters & Peptide Synthesis |

|---|---|---|

| DBCO (Dibenzocyclooctyne) | Bioorthogonal handle for SPAAC; stable, copper-free click chemistry [1] [2]. | Used in "Click-Assisted Native Chemical Ligation" (CAN) to template peptide segments, bringing thioester and N-terminal Cys into proximity [1]. |

| Thioesters (Acyl-thiols) | High-energy compounds that activate carbonyl groups for nucleophilic attack [3] [4]. | Fundamental to Native Chemical Ligation (NCL); the thioester is the reactive group that facilitates peptide bond formation [1]. |

| Native Chemical Ligation (NCL) | Key method in Chemical Protein Synthesis (CPS); ligates a peptide with a C-terminal thioester to another with an N-terminal Cys [1]. | The ultimate goal; DBCO-assisted templating is a strategy to make the NCL step more efficient, especially for challenging junctions [1]. |

DBCO-Assisted Strategy for Efficient Ligation

A 2022 study detailed a "Click-Assisted Native Chemical Ligation" (CAN) strategy that uses DBCO to overcome slow ligation kinetics, particularly with sterically hindered thioesters [1]. This method involves:

- Incorporation of a Traceless Linker: A "helping hand" lysine linker (Ddap) is incorporated into the peptide during Solid-Phase Peptide Synthesis (SPPS) [1].

- Functionalization with DBCO and Azide: The linker is functionalized on-resin with either DBCO or an azide handle [1].

- Templating via SPAAC: The DBCO and azide-bearing peptides undergo a strain-promoted cycloaddition, forming a triazole linkage that brings the C-terminal thioester and N-terminal cysteine into close proximity [1].

- Ligation and Traceless Cleavage: NCL proceeds with high efficiency due to the increased effective concentration. Finally, mild hydroxylamine treatment removes the templating linker, yielding the native peptide sequence [1].

This workflow can be visualized as follows:

Critical Consideration: DBCO Stability During Synthesis

A major technical challenge in using DBCO for peptide synthesis is its instability to strong acids like trifluoroacetic acid (TFA), which are standard for peptide deprotection and cleavage from resin [1]. The 2022 study reported a key improvement: using tetrakis(acetonitrile)copper(I) tetrafluoroborate during the acidic cleavage step can protect DBCO from rearrangement, enabling the direct production of DBCO-containing peptides via Fmoc-SPPS [1].

Research Applications and Context

- Prebiotic Chemistry & Thioester Function: Recent fundamental research highlights the innate stability of aminoacyl-thiols in water and their ability to selectively aminoacylate RNA over forming peptides, providing insight into thioester reactivity [4].

- Therapeutic Conjugates & Linker Impact: In applied research, DBCO-azide chemistry is used to create peptide-polymer conjugates. Studies show the linker chemistry (DBCO vs. maleimide) significantly impacts pharmacokinetics and off-target organ retention [2].

References

- 1. Traceless Click-Assisted Native Chemical Ligation ... [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Conjugation Chemistry on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 3. How RNA helped build life's first proteins - C&EN [cen.acs.org]

- 4. Thioester-mediated RNA aminoacylation and peptidyl ... [nature.com]

Comprehensive Application Notes and Protocols for Native Chemical Ligation with Dbz Peptides

Introduction to Dbz Linker Chemistry in Native Chemical Ligation

Native Chemical Ligation (NCL) has revolutionized chemical protein synthesis by enabling the chemoselective condensation of unprotected peptide fragments through a reaction between a C-terminal thioester and an N-terminal cysteine residue, forming a native peptide bond at the ligation site [1]. This powerful methodology allows researchers to access synthetic proteins and post-translationally modified proteins that are challenging to produce using recombinant methods. The development of thioester surrogates compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) has been crucial for advancing NCL applications, as traditional thioester synthesis faces compatibility issues with Fmoc chemistry due to the nucleophilic piperidine used for deprotection [2] [3].

The 3,4-diaminobenzoic acid (Dbz) linker and its derivative MeDbz (3-[(9-Fluorenylmethoxycarbonyl)amino]-4-(methylamino)benzoic acid) represent versatile platforms for NCL that overcome these limitations [2]. These linkers function as crypto-thioesters—stable during peptide synthesis but readily activated under specific conditions to generate the active thioester required for NCL. The Dbz approach offers exceptional flexibility by providing two distinct activation pathways: conversion to N-acylbenzimidazolinone (Nbz) or benzotriazole (Bt) derivatives, each with unique kinetic properties and applications in protein synthesis [2]. This dual-pathway capability makes Dbz chemistry particularly valuable for complex synthetic targets requiring sequential ligations or those with challenging sequences.

The significance of Dbz-based methodologies extends to various applications in chemical biology and drug development, including the synthesis of homogeneously modified proteins, cyclic peptides, and protein conjugates for functional studies [4] [5] [3]. Moreover, the compatibility of Dbz chemistry with Fmoc-SPPS makes these advanced synthetic techniques accessible to a broader research community, as it eliminates the need for specialized Boc-SPPS equipment and hazardous HF handling [3].

Dbz Linker Mechanism and Comparative Approaches

Fundamental Chemical Principles

The Dbz linker enables peptide ligation through a traceless mechanism that ultimately yields a native peptide bond at the ligation site. The chemistry centers on an o-aminoanilide intermediate that can be selectively activated through different pathways to generate reactive species capable of undergoing thiol exchange and subsequent S-to-N acyl shift [2]. This activation occurs post-synthetically after complete assembly of the peptide chain, thus avoiding the instability issues associated with direct thioester incorporation during Fmoc-SPPS.

The mechanistic pathway begins with the Dbz-linked peptide, which features a free aromatic amine ortho to the peptide carbonyl. This strategic positioning allows for intramolecular cyclization upon activation, forming either an N-acylurea (Nbz) or benzotriazole (Bt) intermediate. These activated species are highly susceptible to thiol-thioester exchange when exposed to exogenous thiols (e.g., MPAA, thiophenol), generating the transient thioester that participates in the standard NCL mechanism with an N-terminal cysteine peptide [2]. The subsequent intramolecular S-to-N acyl shift proceeds through a favored 5-membered ring transition state, resulting in formation of the native peptide bond and release of the auxiliary group.

Comparative Analysis of Dbz Approaches

Table 1: Comparison of Dbz Activation Modalities for NCL

| Feature | Nbz Pathway | Bt Pathway |

|---|---|---|

| Activation reagent | p-Nitrophenyl chloroformate | Sodium nitrite (NaNO₂) |

| Activation pH | Basic (pH ~8-9) | Acidic (pH ~3-4) |

| Intermediate stability | Stable for characterization | Highly reactive |

| Ligation kinetics | Standard | Accelerated |

| Key advantage | Robustness for complex syntheses | Rapid transthioesterification (<5 minutes) |

| Compatibility | Broad with various sequences | Sensitive to oxidation-prone residues |

The Dbz linker provides two complementary activation strategies with distinct characteristics. The Nbz pathway offers greater stability and control, making it suitable for complex multi-fragment assemblies where intermediate characterization is essential [2]. The Nbz derivative demonstrates good stability in aqueous solution, allowing for purification and characterization before the ligation step. This stability comes with moderately fast ligation kinetics, typically requiring several hours for completion under standard conditions.

In contrast, the Bt pathway provides significantly faster ligation kinetics due to the highly activated nature of the benzotriazole intermediate [2]. The Bt approach enables extremely rapid transthioesterification (often completing within 5 minutes), which can be advantageous for challenging ligations or acid-sensitive modifications. However, the high reactivity of the Bt intermediate limits opportunities for purification before ligation and may require immediate use after activation. The acidic activation conditions (pH 3-4) may also present compatibility issues with acid-labile modifications or sequences.

Experimental Protocols

Protocol 1: Nbz Activation and NCL via Dbz Linker

Principle: This protocol utilizes p-nitrophenyl chloroformate activation of the Dbz linker to form a stable N-acylurea (Nbz) intermediate, which undergoes efficient thiolysis to generate the peptide thioester in situ for NCL [2] [3].

Materials:

- Dbz-linked peptide (on resin or in solution)

- Anhydrous dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

- p-Nitrophenyl chloroformate

- N,N-Diisopropylethylamine (DIEA)

- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA) with appropriate scavengers (TIS, water)

- Ligation buffer: 6 M guanidine-HCl, 200 mM sodium phosphate, pH 7.2-7.5

- Thiol catalyst: 4-mercaptophenylacetic acid (MPAA, 200 mM) or mercaptoethanesulfonic acid (MESNA)

- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP, 50 mM)

- N-terminal cysteine peptide fragment

Procedure:

Resin-bound Activation (Recommended):

- Swell the Dbz-peptide-resin (100 μmol) in anhydrous DCM (10 mL) for 30 minutes.

- Prepare fresh activation solution: p-nitrophenyl chloroformate (5 equiv, 500 μmol) in DCM (5 mL).

- Add DIEA (10 equiv, 1 mmol) to the resin suspension, followed immediately by the activation solution.

- React for 2 hours at room temperature with continuous agitation.

- Wash sequentially with DCM, DMF, and methanol (3×10 mL each).

- Treat with DIEA (20 equiv, 2 mmol) in DMF (10 mL) for 1 hour to effect cyclization to the Nbz.

- Wash thoroughly with DMF and DCM before cleavage.

Cleavage and Deprotection:

- Prepare cleavage cocktail: TFA/TIS/water (95:2.5:2.5, v/v/v, 10 mL).

- Cleave the peptide from resin for 3 hours with agitation.

- Filter to separate resin, concentrate filtrate under nitrogen stream.

- Precipitate with cold diethyl ether, collect by centrifugation.

- Dissolve in acetonitrile/water and lyophilize to obtain crude Nbz-peptide.

NCL Reaction:

- Dissolve the Nbz-peptide (0.1 mmol) and cysteine-peptide (0.12 mmol) in ligation buffer (final concentration 2-5 mM).

- Add MPAA (200 mM final concentration) and TCEP (50 mM final concentration).

- Adjust to pH 7.2-7.5 if necessary, maintain under nitrogen atmosphere.

- Monitor reaction by analytical HPLC and LC-MS until completion (typically 4-24 hours).

- Purify ligated product by preparative RP-HPLC.

Critical Parameters:

- Peptide purity (>90%) before activation ensures efficient Nbz formation

- Maintain anhydrous conditions during chloroformate activation

- Use fresh DIEA to prevent decomposition of chloroformate

- Excess thiol catalyst (MPAA) drives complete thioester formation

Protocol 2: Bt Activation for Accelerated NCL

Principle: The benzotriazole (Bt) approach utilizes nitrosative activation of the Dbz linker to generate a highly reactive intermediate that enables ultrafast transthioesterification, significantly accelerating the NCL process [2].

Materials:

- Dbz-linked peptide

- Sodium nitrite (NaNO₂)

- 0.1 M HCl, pH 3.0 buffer

- Ligation buffer: 6 M guanidine-HCl, 200 mM sodium phosphate, pH 7.2

- MPAA (200 mM) or other aromatic thiols

- TCEP (50 mM)

- N-terminal cysteine peptide

Procedure:

Bt Formation:

- Dissolve Dbz-peptide (0.1 mmol) in pH 3.0 buffer (5 mL).

- Cool solution to 0°C in ice bath.

- Add sodium nitrite (10 equiv, 1 mmol) dissolved in cold water (1 mL).

- React for 10 minutes at 0°C with monitoring by HPLC.

- Quench reaction by adjusting to neutral pH with phosphate buffer.

Rapid NCL:

- Immediately add the activated Bt-peptide solution to the cysteine-peptide (0.12 mmol) in ligation buffer.

- Include MPAA (200 mM) and TCEP (50 mM).

- React at room temperature, typically completing within 30-120 minutes.

- Monitor closely by LC-MS due to rapid kinetics.

- Purify product by preparative RP-HPLC.

Critical Parameters:

- Maintain low temperature during Bt formation to minimize side reactions

- Use immediate processing after Bt activation due to high reactivity

- Adjust thiol catalyst concentration based on peptide solubility

- Consider selenoesters for additional rate enhancement in challenging ligations [6]

Comparative Data and Optimization Guidelines

Performance Comparison of Dbz Methodologies

Table 2: Quantitative Comparison of Dbz and Related NCL Methods

| Method | Typical Yield Range | Reaction Time | C-terminal Compatibility | Complexity |

|---|---|---|---|---|

| Dbz-Nbz | 70-90% | 4-24 hours | Broad (Gly, Ala, Val, Ile, Pro) | Moderate |

| Dbz-Bt | 75-92% | 0.5-4 hours | Broad, some sequence dependence | Low-Moderate |

| Direct Thioester | 60-85% | 12-48 hours | Limited by SPPS constraints | High (Boc-SPPS) |

| Peptide Hydrazide | 65-88% | 6-24 hours | Broad, except Asp/Gly at C-terminus | Moderate |

| Convergent Hybrid Phase | 80-95% (overall) | Varies by block | Optimal at less hindered residues | High |

The Dbz methodologies consistently demonstrate superior yields and reduced reaction times compared to many conventional approaches, particularly for complex synthetic targets. The convergent hybrid phase NCL (CHP-NCL) strategy, which incorporates Dbz chemistry, has shown particular success with reported 2.5-fold yield improvements for challenging protein syntheses like CENP-A (139 residues) and efficient assembly of linker histone H1.2 (212 residues) from eight peptide segments [4]. This approach combines the advantages of solid-phase synthesis with the efficiency of solution-phase ligation, minimizing intermediate purification losses.

Amino Acid Compatibility and Kinetic Considerations

The Dbz linker demonstrates broad compatibility with all proteinogenic amino acids at the C-terminus, though ligation kinetics vary substantially based on steric and electronic factors [1] [6]. Glycine and alanine residues typically exhibit rapid ligation kinetics (complete within 2-6 hours), while β-branched amino acids (valine, isoleucine, threonine) and proline demonstrate significantly slower rates, often requiring 24-48 hours for complete conversion under standard conditions [1]. Recent mechanistic studies utilizing selenoester derivatives have revealed that for these challenging residues, the intramolecular S-to-N acyl shift becomes rate-limiting rather than the transthioesterification step [6].

For optimal results with hindered C-terminal residues, several strategic modifications are recommended:

- Elevated MPAA concentrations (up to 300 mM) to drive transthioesterification

- Selenoester variants providing 10-fold rate enhancement for problematic sequences [6]

- Slight pH elevation (pH 7.5-8.0) to enhance nucleophilicity while minimizing side reactions

- Increased fragment concentrations (5-10 mM) when solubility permits

Advanced Applications and Case Studies

Protein Total Synthesis: Linker Histone H1.2

The convergent hybrid phase NCL (CHP-NCL) strategy employing Dbz chemistry has enabled the efficient total synthesis of the 212-residue linker histone H1.2 from eight peptide segments with only a single final purification step [4]. This approach dramatically simplified the traditionally challenging synthesis of this chromatin-associated protein and permitted the preparation of homogeneously modified forms, including phosphorylated and citrullinated variants for functional studies.

The synthesis divided the target protein into two ~100-residue blocks, each assembled on solid support from four peptide fragments using Dbz chemistry, followed by a single solution-phase ligation of the two large segments. This strategy achieved an overall yield increase of 2.5-fold compared to previous approaches, primarily by minimizing intermediate purification losses. The successful application to H1.2 demonstrates the power of Dbz-based methodologies for accessing challenging protein targets, particularly those with post-translational modifications crucial for biological function.

Cyclic Peptide Synthesis: Kalata B1 and SFTI-1

Dbz chemistry has proven particularly valuable for the synthesis of cyclic peptides including the cyclotide kalata B1 and sunflower trypsin inhibitor-1 (SFTI-1) [3]. The protocol utilizes microwave-assisted Fmoc-SPPS with the Di-Fmoc-Dbz linker, enabling efficient on-resin Nbz formation followed by cleavage and in situ thioesterification for head-to-tail cyclization via NCL.

The key advantage of Dbz chemistry for cyclic peptide synthesis lies in its compatibility with diverse C-terminal residues including glycine, serine, arginine, and isoleucine, which are commonly encountered in naturally occurring cyclic peptides. This flexibility, combined with the avoidance of hazardous HF handling associated with Boc-SPPS, makes Dbz chemistry particularly attractive for producing cyclic peptide scaffolds for drug development and engineering applications.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Incomplete Nbz Formation: Evidenced by poor conversion to thioester. Ensure fresh p-nitrophenyl chloroformate, anhydrous conditions, and sufficient DIEA concentration. Pre-activate the Dbz peptide with a small portion of resin before full-scale synthesis.

Slow Ligation Kinetics: Particularly with β-branched amino acids. Implement selenoester variants [6] or increase thiol catalyst concentration (up to 300 mM MPAA). Consider elevated temperature (37°C) for difficult sequences.

Peptide Aggregation: Utilize higher denaturant concentrations (6-8 M guanidine-HCl) or include chaotropes like urea. Incorporate solubility tags (e.g., Lys-rich sequences) for problematic fragments.

Dbz Overacylation: Prevent by using MeDbz derivative or implementing orthogonal protection strategies when synthesizing Gly-rich sequences prone to this side reaction [2].

Strategic Planning for Multi-Fragment Assemblies

For complex multi-fragment syntheses, strategic ligation site selection is crucial. Prefer naturally occurring Cys residues or surface-exposed positions remote from functional sites when introducing non-native Cys residues [1]. The convergent assembly of protein blocks (100+ residues) using Dbz chemistry typically outperforms sequential approaches, as demonstrated by the successful synthesis of CENP-A and H1.2 [4]. When designing synthetic schemes, consider:

- Fragment length limitations (~50 residues for routine SPPS)

- Compatibility with desulfurization for converting Cys to Ala at non-native ligation sites

- Strategic placement of less reactive amino acids at internal rather than terminal ligation sites

- Block size optimization for hybrid phase approaches (typically 70-100 residues)

Visualized Workflows and Signaling Pathways

Diagram 1: Dbz Activation Pathways for Native Chemical Ligation. The Dbz linker offers two activation modalities—Nbz and Bt pathways—that converge to generate the active thioester for subsequent chemoselective reaction with an N-terminal cysteine peptide, ultimately forming a native peptide bond through S-to-N acyl shift [2].

Diagram 2: Convergent Hybrid Phase NCL Strategy for Large Proteins. This approach utilizes Dbz chemistry to assemble large protein blocks (~100 residues) on solid support from smaller fragments, followed by a single solution-phase ligation and purification to generate full-length proteins exceeding 200 residues [4].

Conclusion

The Dbz linker platform represents a versatile and robust foundation for Native Chemical Ligation, particularly valuable for challenging synthetic targets requiring precise control over protein composition and modification. The dual activation pathways (Nbz and Bt) provide flexibility to optimize synthetic strategies based on sequence-specific constraints and kinetic requirements. When implemented within convergent hybrid phase strategies, Dbz chemistry enables efficient access to proteins exceeding 200 residues with complex modification patterns.

The continuing evolution of Dbz methodologies—including integration with selenoester chemistry for accelerated ligation and advanced solid supports for improved handling—promises to further expand the accessibility of chemical protein synthesis to the broader research community. These developments will crucially support drug discovery efforts targeting post-translationally modified proteins and complex protein-protein interactions that remain challenging for conventional biological expression systems.

References

- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A versatile o-aminoanilide linker for native chemical ligation [pmc.ncbi.nlm.nih.gov]

- 3. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and... [link.springer.com]

- 4. Development of Convergent Hybrid Phase Ligation for ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemical approaches to explore ubiquitin-like proteins [pubs.rsc.org]

- 6. Kinetic and Mechanistic Studies of Native Chemical ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Peptide Thioester Synthesis Using Dbz Linker for Native Chemical Ligation

Introduction and Significance

The development of efficient methods for peptide thioester synthesis represents a cornerstone achievement in modern peptide chemistry, enabling groundbreaking advances in protein science through Native Chemical Ligation (NCL). As research increasingly focuses on complex protein targets with post-translational modifications, the demand for robust synthetic methodologies has grown substantially. The 3,4-diaminobenzoic acid (Dbz) linker, first introduced by Dawson and colleagues, addresses a fundamental challenge in Fmoc-SPPS by providing a reliable pathway to peptide thioesters while maintaining compatibility with base-labile protecting groups. This technology has revolutionized the field by enabling the synthesis of peptide thioesters through a safety-catch approach that is both efficient and practical for most peptide synthesis laboratories [1].

Peptide thioesters serve as essential intermediates in NCL, a powerful technique that enables the chemoselective condensation of unprotected peptide fragments in aqueous solution to form native amide bonds. The invention of NCL in 1994 by Kent et al. fundamentally transformed the field of protein chemical synthesis, providing researchers with unprecedented access to synthetic and semisynthetic proteins that are difficult or impossible to produce through recombinant methods alone [2]. However, the widespread adoption of NCL was initially hampered by the challenge of generating peptide thioesters via Fmoc-SPPS, the most commonly employed peptide synthesis methodology in contemporary research laboratories. The inherent base-lability of thioester functionalities renders them incompatible with the piperidine-based Fmoc deprotection steps, creating a significant technical barrier that the Dbz linker elegantly overcome [1] [2].

The Dbz linker functions through a safety-catch mechanism that remains stable throughout standard Fmoc-SPPS cycles, then can be selectively activated at the completion of chain assembly to generate an N-acyl-benzimidazolinone (Nbz) intermediate. This activated species serves as a versatile precursor that can be efficiently converted to the desired thioester under native chemical ligation conditions or in a separate thiolysis step. The strategic design of this approach capitalizes on the most robust reaction in solid-phase peptide synthesis—the acylation of an amine—while avoiding the instability issues that plagued earlier methods for Fmoc-compatible thioester synthesis [1]. As a result, the Dbz methodology has become an indispensable tool in the chemical biologist's arsenal, enabling access to proteins with precise chemical modifications that illuminate biological function and facilitate drug development.

Comparative Analysis of Thioester Generation Methods

The pursuit of efficient peptide thioester synthesis has led to the development of numerous methodological approaches, each with distinct advantages and limitations. Understanding the landscape of available techniques is essential for selecting the most appropriate strategy for a given synthetic target. The following table provides a comprehensive comparison of major thioester generation methods employed in contemporary peptide chemistry, with particular emphasis on their compatibility with Fmoc-SPPS and applicability to complex synthetic targets [1] [3] [2].

Table 1: Comparison of Major Peptide Thioester Synthesis Methods

| Method | Mechanism | Compatibility | Key Advantages | Major Limitations |

|---|---|---|---|---|

| Dbz Linker | Safety-catch via N-acyl-benzimidazolinone (Nbz) intermediate | Fmoc-SPPS | High stability during synthesis; in situ activation; minimal epimerization | Potential over-acylation with Gly-rich sequences |

| Benzotriazole (Bt) Linker | On-resin cyclization to benzotriazole followed by nucleophilic displacement | Fmoc-SPPS | Rapid cleavage (≤5 h); diverse C-terminal modifications; no racemization | Requires isoamyl nitrite for cyclization |

| Peptide Hydrazide | NaNO₂ oxidation to azide followed by thiolysis | Fmoc-SPPS | Excellent stability; one-pot oxidation/ligation; commercial linker availability | Requires acidic conditions for oxidation |

| O-to-S Acyl Transfer | Intramolecular O-to-S acyl shift | Fmoc-SPPS | No special linkers required; biomimetic mechanism | Limited by sequence requirements |

| N-to-S Acyl Transfer | Intramolecular N-to-S acyl shift | Fmoc-SPPS | Compatible with standard SPPS; wide functional group tolerance | Requires specific C-terminal sequences |

| Direct Boc-SPPS | Standard Boc chemistry with thioester-compatible linkers | Boc-SPPS | Direct thioester access; well-established protocols | Requires HF cleavage; limited accessibility |

When evaluating these methods for specific applications, it is crucial to consider both the sequence of the target peptide and the intended downstream uses of the thioester product. The Dbz linker approach offers particular advantages for complex peptide targets requiring extended synthesis times or containing sensitive functional groups, as the o-aminoanilide moiety remains completely stable throughout standard Fmoc-SPPS cycles [1]. Additionally, the Nbz intermediate demonstrates remarkable stability to acidic cleavage conditions, allowing for purification prior to thioester generation—a significant advantage for peptides that may benefit from characterization at the intermediate stage [1] [4].

The performance of the Dbz method varies somewhat depending on the C-terminal amino acid, which influences both the efficiency of Nbz formation and the subsequent ligation kinetics. The following table summarizes the performance of Dbz-based thioester synthesis with various C-terminal residues, providing practical guidance for synthetic planning [1].

Table 2: Dbz Method Performance with Different C-Terminal Amino Acids

| C-Terminal Amino Acid | Nbz Formation Efficiency | Ligation Completion Time | Crude Purity Range | Key Considerations |

|---|---|---|---|---|

| Ala | Near quantitative | <2 hours | 90-95% | Well-suited for standard applications |

| Phe | Near quantitative | <2 hours | 90-96% | Reliable with aromatic residues |

| Tyr | Near quantitative | <2 hours | 90-93% | Compatible with side-chain unprotected Tyr |

| Leu | Near quantitative | <2 hours | 90-92% | Good kinetics with aliphatic residues |

| Val | Near quantitative | ~10 hours | 90-94% | Slower ligation due to β-branching |

| Pro | Near quantitative | ~24 hours | 90-93% | Significant steric hindrance |

| Gly | Variable (side products) | <2 hours | Variable | Requires Alloc protection strategy |

The data in Table 2 underscores the broad compatibility of the Dbz approach with diverse amino acid sequences, while highlighting specific challenges with sterically hindered C-terminal residues such as Val and Pro. Additionally, the observed side reactions with Gly-rich sequences prompted the development of an improved Dbz(Alloc) variant that incorporates orthogonal protection to prevent over-acylation, demonstrating the ongoing refinement of this methodology in response to identified limitations [4].

Detailed Experimental Protocol for Dbz-Based Thioester Synthesis

Principle and Mechanism

The Dbz linker approach to peptide thioester synthesis employs a strategically designed o-aminoanilide moiety that serves as a latent activating group, remaining completely inert throughout standard Fmoc-SPPS conditions yet capable of efficient conversion to an activated species upon completion of chain assembly. The mechanism proceeds through a precisely orchestrated sequence beginning with incorporation of the Fmoc-Dbz derivative onto the solid support, followed by standard peptide chain elongation, activation through cyclization to the N-acyl-benzimidazolinone (Nbz), and finally conversion to the thioester either prior to purification or in situ during native chemical ligation [1]. This elegant molecular design transforms the challenge of thioester compatibility with Fmoc-SPPS into a manageable process that leverages the most reliable reaction in solid-phase synthesis—amine acylation—while avoiding the base-lability issues that preclude direct thioester incorporation.

The molecular ingenuity of the Dbz linker lies in its ability to undergo controlled activation at the appropriate synthetic stage. Following complete chain assembly, the o-aminoanilide is selectively acylated using p-nitrophenylchloroformate, forming a carbamate intermediate that readily undergoes intramolecular cyclization upon base treatment to generate the N-acyl-benzimidazolinone (Nbz). This cyclized species possesses just the right balance of stability and reactivity—it withstands standard acidic cleavage conditions and can be isolated and characterized, yet reacts efficiently with thiols under neutral aqueous conditions to generate the desired thioester functionality [1]. The Nbz group has been characterized as a mild acylating agent that demonstrates particular utility in native chemical ligation contexts, as the equilibrium of thiol exchange strongly favors formation of the aryl thioester products essential for efficient ligation kinetics [1] [2].

Step-by-Step Procedure

Materials and Reagents:

- Rink amide resin (0.2 mmol/g loading) or appropriate solid support

- Fmoc-Dbz-OH or preloaded Fmoc-aa-Dbz derivatives (commercially available)

- Standard Fmoc-protected amino acids

- Deprotection solution: 20% piperidine in DMF

- Coupling reagents: HBTU/HOBt or equivalent activating agents

- Activation reagents: p-nitrophenylchloroformate, DIEA

- Cleavage cocktail: Standard TFA-based mixture (e.g., TFA/H2O/TIS 95:2.5:2.5)

- Thiolysis buffer: 6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0

- Thiol catalyst: 200 mM MPAA (4-mercaptophenylacetic acid)

- Reducing agent: 20 mM TCEP·HCl

Synthetic Procedure:

Resin Preparation and Dbz Incorporation

- Begin with Rink amide resin (0.1 mmol scale) in a suitable peptide synthesis vessel

- Couple Fmoc-Dbz-OH using standard coupling conditions (4-fold excess, HBTU/HOBt/DIEA, 1:1:1.5) for 1-2 hours

- Alternatively, use preformed Fmoc-aa-Dbz building blocks for enhanced efficiency and isomer homogeneity [1]

- Remove the Fmoc group with 20% piperidine in DMF (2 × 10 min treatments)

- Note: After acylation, the remaining amino group becomes sterically hindered and does not require additional protection [1]

Peptide Chain Assembly

- Perform standard Fmoc-SPPS using preferred coupling conditions

- Use 4-fold excess of Fmoc-amino acids and activating reagents for each coupling cycle

- Introduce the N-terminal amino acid as Boc-protected derivative when desired

- The Dbz moiety remains completely stable throughout repeated piperidine treatments and coupling reactions [1]

Post-Assembly Activation to Nbz

- Wash the peptide-resin thoroughly with DCM (5 × 2 min)

- Treat with p-nitrophenylchloroformate (10 eq.) in DCM for 2 hours at room temperature

- Wash thoroughly with DMF to remove excess reagent

- Add 0.5 M DIEA in DMF (15 min) to promote intramolecular cyclization to the Nbz moiety [1]

- Wash sequentially with DMF, DCM, and ether before drying

Cleavage and Isolation

- Cleave the peptide from the resin using standard TFA cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5) for 2-3 hours

- Precipitate in cold ether and centrifuge to obtain the crude peptide-Nbz

- The peptide-Nbz intermediate is stable to acidic conditions and can be purified at this stage if necessary [1]

- Characterize by analytical HPLC and MS to confirm identity and purity

Thioester Formation

- Dissolve the peptide-Nbz in thiolysis buffer (6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0) at 2-5 mM concentration

- Add MPAA (200 mM) and TCEP·HCl (20 mM) as reducing agent

- Incubate at room temperature for 30-60 minutes

- Monitor completion by HPLC and MS analysis

- Alternatively, use the peptide-Nbz directly in native chemical ligation without prior thioester isolation [1]

Alternative Dbz-Based Approaches

Dbz(Alloc) Protected Linker

The standard Dbz approach, while highly effective for most sequences, demonstrates limitations when applied to Gly-rich peptides due to competing over-acylation side reactions at the o-aminoanilide moiety. To address this challenge, a refined Dbz(Alloc) variant was developed incorporating orthogonal protection to prevent undesirable side reactions during chain assembly [4]. This improved linker employs an allyloxycarbonyl (Alloc) protecting group on one of the Dbz amino groups, effectively blocking over-acylation while maintaining full compatibility with standard Fmoc-SPPS protocols. The Alloc group is quantitatively removed using palladium(0) catalysis following complete chain assembly, regenerating the native Dbz intermediate that is then activated to the Nbz species as in the standard protocol [4].

The Dbz(Alloc) approach has proven particularly valuable for challenging synthetic targets, including histone-derived sequences that are rich in glycine residues and historically problematic using the original Dbz methodology. Implementation of this protected linker strategy has enabled the automated synthesis of complex peptide-Nbz conjugates, including a 44-residue peptide from histone H3 that was obtained in significantly improved purity compared to the standard Dbz approach [4]. This refinement demonstrates the ongoing evolution of Dbz technology in response to identified limitations, expanding the scope of accessible synthetic targets while maintaining the fundamental advantages of the safety-catch activation mechanism.

Dbz(NO₂) Linker for Microwave-Assisted Synthesis

The development of the 4-amino-3-nitrobenzoic acid [Dbz(NO₂)] linker provides a specialized variant optimized for microwave-assisted peptide synthesis applications. This modified linker can be readily converted to the standard Dbz moiety through on-resin reduction using SnCl₂ following complete chain assembly, creating a synthetic route that prevents side reactions associated with standard Dbz linkers under high-temperature microwave conditions [5]. While the utility of this approach is restricted to peptides with C-terminal glycine due to epimerization concerns with chiral amino acids, it represents a valuable specialized tool for appropriate synthetic targets where microwave-assisted synthesis offers particular advantages [5].

The Dbz(NO₂) methodology exemplifies how strategic linker modifications can expand the technological compatibility of the core Dbz approach, enabling integration with modern synthesis platforms like microwave-assisted SPPS while maintaining the fundamental safety-catch activation principle. This ongoing diversification of Dbz-based methods continues to broaden the applicability of this technology across the increasingly sophisticated landscape of peptide synthesis methodology.

Troubleshooting and Optimization Strategies

Successful implementation of Dbz-based thioester synthesis requires attention to potential technical challenges and application of appropriate optimization strategies. The following table addresses common issues and provides evidence-based solutions drawn from the extensive literature on this methodology [1] [4] [5].

Table 3: Troubleshooting Guide for Dbz-Based Thioester Synthesis

| Problem | Possible Causes | Recommended Solutions | Preventive Measures |

|---|---|---|---|

| Low Nbz conversion | Incomplete acylation with p-nitrophenylchloroformate | Extend acylation time to 2-3 h; use fresh reagent | Ensure thorough washing before activation; use anhydrous DCM |

| Over-acylation side products | Gly-rich sequences; excessive activation | Implement Dbz(Alloc) protection strategy [4] | Use preformed Fmoc-aa-Dbz building blocks for sensitive sequences |

| Slow thiolysis | Suboptimal pH; poor thiol catalyst | Use MPAA at pH 7.0; increase thiol concentration to 200 mM | Ensure buffer contains 6 M Gn·HCl for denaturation |

| Epimerization at C-terminus | Base exposure during activation | Limit DIEA treatment to 15 min; monitor stereochemistry [1] | Use preformed Fmoc-aa-Dbz building blocks for critical sequences |

| Incomplete ligation | Poor NCL kinetics with hindered residues | Extend reaction time to 24-48 h for Val/Pro | Use more activated arylthiols (thiophenol) for difficult residues |

| Peptide aggregation during synthesis | Hydrophobic sequences; interchain association | Incorporate backbone amide protection (PEG) | Optimize solvent system (DMSO cosolvent) |

The implementation of these troubleshooting strategies can significantly enhance the success rate of Dbz-mediated thioester synthesis, particularly for challenging sequences that push the boundaries of standard peptide synthesis methodology. Special attention should be given to the unique characteristics of each target sequence, as the optimal approach may vary significantly between predominantly hydrophobic peptides, those with high glycine content, and sequences containing multiple sterically hindered residues.

For particularly challenging synthetic targets, advanced optimization strategies may include the incorporation of pseudo-proline dipeptide building blocks to disrupt secondary structure formation, the use of alternative solid supports with improved swelling characteristics, or the implementation of enhanced activation protocols with more efficient acylating agents. Additionally, the strategic use of orthogonal protection schemes enables the synthesis of complex targets containing acid-sensitive modifications that would not survive standard global deprotection conditions [4]. Through systematic application of these optimization approaches, the Dbz methodology can be successfully extended to an increasingly broad range of synthetic challenges in peptide and protein science.

Applications in Protein Synthesis and Bioconjugation

The Dbz linker methodology has enabled remarkable advances in protein total synthesis and the generation of site-specifically modified bioconjugates, providing researchers with unprecedented access to chemically defined protein materials for basic research and therapeutic development. A particularly compelling demonstration of the power of this approach comes from the synthesis of a functionally diverse 29-amino acid peptide derived from rabies virus glycoprotein (Rvg), which has shown significant potential as a carrier for cargo delivery into cells and across the blood-brain barrier [1]. This complex peptide, synthesized on a 0.1 mmol scale using standard Fmoc-SPPS protocols with the Dbz linker, was obtained in high purity (57% by HPLC integration) with a recovered yield of 36% following preparative HPLC purification [1]. The resulting peptide-Nbz intermediate underwent efficient thiol exchange to generate activated arylthioesters, which were successfully employed in native chemical ligation reactions to generate more complex protein architectures.

The application of Dbz technology extends far beyond this representative example to include the synthesis of histone proteins with precise post-translational modifications, the generation of mirror-image proteins through D-amino acid synthesis, and the construction of multivalent peptide scaffolds for materials science applications [4] [2]. The robust nature of the Nbz activation mechanism enables the efficient ligation of sterically demanding sequences, including those with C-terminal proline residues that traditionally present significant challenges in native chemical ligation [1]. Additionally, the compatibility of the Dbz approach with a wide range of solid supports and standard Fmoc-SPPS protocols facilitates technology transfer between laboratories and enables rapid adoption by researchers with standard peptide synthesis capabilities.

In the realm of bioconjugation, the Dbz methodology enables the efficient generation of peptide-functionalized materials through direct displacement of the Nbz group with appropriate nucleophiles. This approach has been successfully employed for the site-specific modification of poly(amidoamine) dendrimers, creating multivalent peptide displays with applications in targeted drug delivery and molecular recognition [3]. The efficient on-resin modification of peptide C-termini through related benzotriazole linkers further expands the toolbox available for peptide diversification, enabling the direct incorporation of fluorescent probes, affinity tags, and surface immobilization functionalities without the need for post-synthetic modification [3]. These advanced applications highlight the versatility of the Dbz approach beyond its core function in native chemical ligation, establishing it as a general platform for peptide C-terminal engineering with broad implications across chemical biology and materials science.

Conclusion

The development of the Dbz linker methodology represents a transformative advance in Fmoc-based peptide thioester synthesis, effectively overcoming one of the most significant limitations in the application of native chemical ligation to complex protein targets. Through its ingenious safety-catch design and robust activation mechanism, this approach has enabled the synthesis of an increasingly sophisticated array of protein targets that continue to expand the boundaries of synthetic accessibility. The ongoing refinement of Dbz technology, including the development of protected variants and specialized linkers for specific applications, demonstrates the dynamic evolution of this methodology in response to emerging challenges in chemical protein synthesis.

As the field continues to progress, the Dbz linker remains an indispensable tool in the peptide chemist's arsenal, enabling access to protein materials with unprecedented chemical precision. The detailed protocols and troubleshooting guidance provided in this document will support researchers in implementing this powerful methodology, facilitating further advances in our understanding of protein function and the development of novel protein-based therapeutics. Through continued methodological refinement and creative application, Dbz-based thioester synthesis will undoubtedly play a central role in addressing the complex challenges at the intersection of chemistry and biology.

References

- 1. An efficient Fmoc-SPPS approach for the generation of ... [pmc.ncbi.nlm.nih.gov]

- 2. Acyl donors for native chemical ligation [sciencedirect.com]

- 3. Expedient on-resin modification of a peptide C-terminus through... [pubs.rsc.org]

- 4. A reversible protection strategy to improve Fmoc-SPPS of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Comprehensive Application Notes: Dbz-Alloc Resin for Fmoc-SPPS of Peptide Thioesters

Introduction to the Dbz-Alloc Linker System

The 3,4-diaminobenzoic acid (Dbz) linker represents a significant advancement in Fmoc-compatible solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide thioesters, which are essential intermediates in native chemical ligation (NCL) applications. The Dbz linker functions as a safety-catch mechanism that remains stable throughout standard Fmoc-SPPS cycles but can be selectively activated post-synthesis to generate peptide thioesters [1]. However, a significant limitation of the original Dbz linker is its susceptibility to over-acylation side reactions during peptide chain elongation, particularly when synthesizing glycine-rich sequences [2]. This occurs because both amine groups in the Dbz linker are potentially reactive, leading to branched peptide products when the second amine undergoes unintended acylation.

The Dbz-Alloc variant addresses this limitation through an orthogonal protecting group strategy. By incorporating an allyloxycarbonyl (Alloc) group on one nitrogen atom, the Dbz-Alloc linker effectively blocks over-acylation while maintaining compatibility with standard Fmoc-SPPS chemistry [2]. This protection strategy ensures that only a single peptide chain is elongated from the Dbz linker, significantly improving synthetic purity and yields for challenging sequences, including those derived from histone proteins and other biologically relevant targets [2] [3]. The following diagram illustrates the fundamental over-acylation problem and the protective role of the Alloc group:

Dbz-Alloc Resin Preparation Protocols

Preparation of Dbz-Alloc Resin

The preparation of Dbz-Alloc resin begins with the synthesis of the Fmoc-Dbz(Alloc)-OH building block, which can then be loaded onto appropriate solid supports. The following protocol outlines the key steps for resin preparation [2]:

Step 1: Synthesis of Fmoc-Dbz(Alloc)-OH - Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of acetonitrile and aqueous sodium bicarbonate (1:1 ratio). Add Fmoc-OSu (1.1 eq) dropwise while stirring at room temperature. After 2 hours, acidify the reaction mixture to pH 1.0 using HCl, then filter and wash the precipitate. The resulting 3-Fmoc-Dbz-OH intermediate is then protected with Alloc by dissolving in THF and adding allyl chloroformate (1.05 eq) and sodium bicarbonate. Stir for 4 hours, then concentrate and purify the product.